TMS-Hydroxy Canagliflozin is a derivative of Canagliflozin, a sodium-glucose co-transporter 2 inhibitor primarily used in the management of type 2 diabetes mellitus. This compound is characterized by the presence of a trimethylsilyl (TMS) group, which enhances its stability and solubility. Canagliflozin itself is a C-glucoside that features a thiophene ring, contributing to its pharmacological activity.
Canagliflozin was first developed by Mitsubishi Tanabe Pharma Corporation and received approval from the U.S. Food and Drug Administration in 2013. The compound is synthesized through various chemical processes that involve several intermediates and protective groups, including the TMS group.
TMS-Hydroxy Canagliflozin falls under the category of pharmaceutical compounds known as SGLT2 inhibitors. These inhibitors work by blocking the reabsorption of glucose in the kidneys, thereby promoting glucose excretion in urine and lowering blood sugar levels.
The synthesis of TMS-Hydroxy Canagliflozin involves multiple steps, typically starting from simpler precursors. Key methods include:
For instance, one method involves dissolving intermediates in tetrahydrofuran (THF) and adding trimethylsilylmethyl lithium under controlled temperatures to form key intermediates. Subsequent reactions may include hydrolysis and extraction processes to isolate TMS-Hydroxy Canagliflozin with high purity (>99%) and yields around 78-80% .
The molecular structure of TMS-Hydroxy Canagliflozin can be represented as follows:
The structure includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used for structural elucidation. For example, Electrospray Ionization Mass Spectrometry (ESI-MS) can provide data supporting the molecular weight and structural integrity of the compound .
TMS-Hydroxy Canagliflozin undergoes several chemical reactions during its synthesis:
The synthesis may also involve protecting group strategies that utilize organosilicon-based compounds to stabilize reactive sites during synthesis .
TMS-Hydroxy Canagliflozin acts primarily as an SGLT2 inhibitor:
Clinical studies have demonstrated significant reductions in HbA1c levels among patients treated with SGLT2 inhibitors, including Canagliflozin .
Relevant data from analytical methods such as NMR and HPLC confirm these properties and assist in quality control during synthesis .
TMS-Hydroxy Canagliflozin is primarily utilized in pharmaceutical research focusing on diabetes management:
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2